molecular formula C15H16N2O B8444550 1-(2-Amino-4-methoxyphenyl)indoline

1-(2-Amino-4-methoxyphenyl)indoline

Cat. No.: B8444550
M. Wt: 240.30 g/mol
InChI Key: LYZUMBXIGKAYFD-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methoxyphenyl)indoline is a bicyclic organic compound featuring an indoline core fused to a substituted phenyl ring. The phenyl substituents include a 2-amino group and a 4-methoxy group, which confer distinct electronic and steric properties to the molecule. The indoline scaffold is structurally similar to indole derivatives but saturated at the 2-3 bond, which may enhance stability and alter conjugation properties .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-5-methoxyaniline

InChI

InChI=1S/C15H16N2O/c1-18-12-6-7-15(13(16)10-12)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9,16H2,1H3

InChI Key

LYZUMBXIGKAYFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Quinoline Cores

Compound 4k: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (melting point: 223–225°C) shares functional groups (amino, methoxy) but differs in its quinoline backbone. Its synthesis involves PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a planar aromatic system with strong π-conjugation. Compared to indoline derivatives, quinoline-based compounds exhibit higher thermal stability and redshifted absorption spectra due to extended conjugation .

Property 1-(2-Amino-4-methoxyphenyl)indoline (Inferred) Compound 4k (Quinoline Derivative)
Core Structure Indoline (saturated bicyclic) Quinoline (aromatic bicyclic)
Functional Groups 2-Amino, 4-methoxy 4-Amino, 4-methoxy, 4-chloro
Melting Point Not reported 223–225°C
Synthesis Method Likely Pd-catalyzed coupling PdCl₂(PPh₃)₂ cross-coupling
Electronic Properties Moderate conjugation (saturated core) Strong conjugation (aromatic core)

Indoline-Based Dyes for Solar Cells

Indoline dyes (e.g., Dye D2 in DSSCs) are characterized by their electron-donating substituents (e.g., amino, methoxy) that enhance light absorption and charge transfer. Time-dependent density functional theory (TD-DFT) studies show that methoxy groups improve electron injection efficiency by stabilizing excited states, while amino groups act as strong electron donors . Compared to this compound, indoline dyes often include additional anchoring groups (e.g., carboxylic acid) for semiconductor binding, which the target compound lacks .

Acetophenone Derivatives

1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride (MW: 201.65 g/mol) shares the 2-amino-4-methoxyphenyl motif but replaces the indoline core with an acetyl group. This substitution reduces steric hindrance, increasing reactivity in nucleophilic substitutions.

Sulfonated and Halogenated Indolines

Compounds like 2-methyl-1-(methylsulfonyl)indoline (CAS 1022790-66-4) feature sulfonyl groups, which increase electrophilicity and metabolic stability compared to amino/methoxy-substituted indolines. Halogenated analogs (e.g., chloro-substituted indolines) exhibit enhanced lipophilicity, making them more suitable for biological membrane penetration .

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